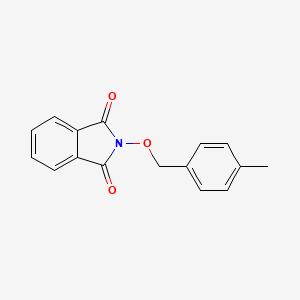

2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione

概要

説明

2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione is a chemical compound with the CAS Number 101207-45-8 and a linear formula of C16H13NO2 . It is also known as SU5416 and is a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinase.

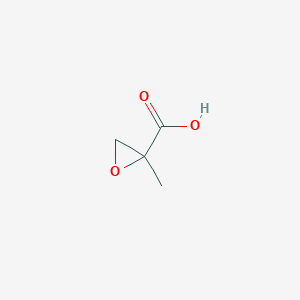

Molecular Structure Analysis

The molecular structure of 2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione consists of a benzyl group attached to an isoindoline ring via an oxygen atom . The InChI code for the compound is 1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.28 g/mol . It is a solid at room temperature and should be stored sealed in a dry environment .科学的研究の応用

Synthesis and Structural Analysis

Research has been conducted on the synthesis and crystal structure of compounds closely related to "2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione". For example, studies have reported on the synthesis of organo-amino compounds through reactions involving isoindoline-1,3-dione derivatives, highlighting their crystallization in specific systems and their molecular interactions within crystals. These studies provide insights into the molecular architecture and potential applications of such compounds in material science and chemistry (Alami Anouar et al., 2019; Jiang‐Sheng Li et al., 2009).

Molecular Docking and Biological Activity

The molecular docking and biological activities of compounds structurally similar to "2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione" have been explored, particularly in the context of antimicrobial activities and DNA interactions. This research aims to understand how these compounds interact with biological molecules, potentially leading to applications in medicine and biochemistry (K. Prasad et al., 2010; P. S. Nayab et al., 2015).

Material Science and Liquid Crystals

Isoindoline-1,3-dione derivatives have been studied for their mesogenic properties and potential applications in liquid crystal displays and other material science applications. Research in this area focuses on the synthesis and mesophase characterization of these compounds, exploring their thermal behavior and phase transitions (R. Dubey et al., 2018).

Antioxidant and Cytotoxicity Studies

The antioxidant and cytotoxic activities of isoindoline-1,3-dione derivatives have been evaluated, indicating potential therapeutic applications. These studies assess the bioactivity of synthesized compounds through various assays, providing insights into their efficacy and mechanism of action (Palanichamy Santhosh Kumar et al., 2019).

Green Chemistry Applications

Research has also focused on developing greener synthesis methods for isoindoline-1,3-dione derivatives, employing environmentally friendly catalysts and reagents. This aligns with the broader goal of sustainable chemistry and the minimization of hazardous substances in chemical syntheses (M. Journal et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

作用機序

Target of Action

The primary target of 2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, potentially influencing the signaling pathways it is involved in.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic parameters

Result of Action

One of the isoindolines tested in a study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound may have potential therapeutic effects in conditions related to dopamine signaling, such as Parkinson’s disease.

特性

IUPAC Name |

2-[(4-methylphenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-11-6-8-12(9-7-11)10-20-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHXHECFCOJBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601209617 | |

| Record name | 2-[(4-Methylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methylbenzyl)oxy)isoindoline-1,3-dione | |

CAS RN |

38936-61-7 | |

| Record name | 2-[(4-Methylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38936-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Methylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

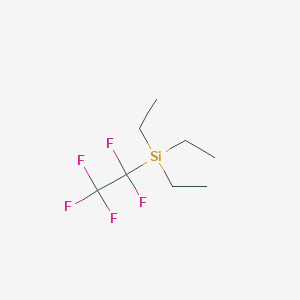

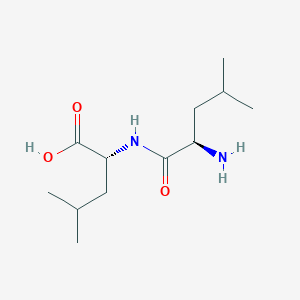

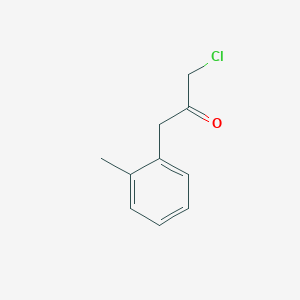

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

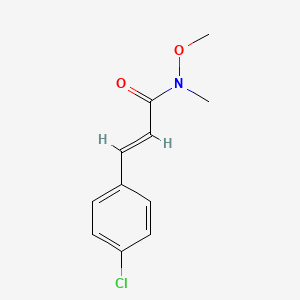

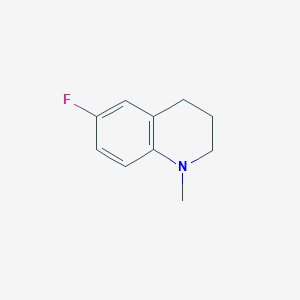

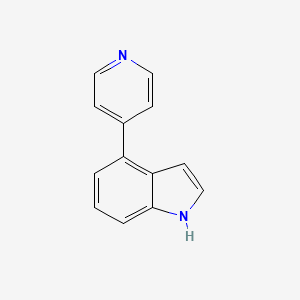

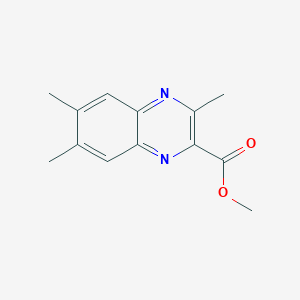

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。